6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

描述

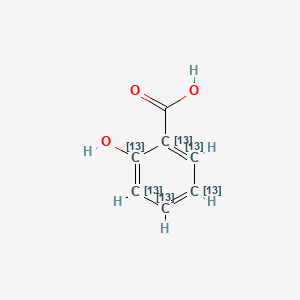

6-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a stable isotope-labeled derivative of a hydroxybenzoic acid analog. Structurally, it features a fully 13C-labeled aromatic ring (cyclohexa-1,3,5-triene, equivalent to benzene) with a carboxylic acid group at position 1 and a hydroxyl group at position 6. This isotopic labeling (13C6) makes it invaluable as an internal standard in mass spectrometry-based assays, enabling precise quantification in complex matrices such as biological fluids or environmental samples .

准备方法

Synthetic Pathways for Carbon-13 Labeled Salicylic Acid Derivatives

The preparation of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid primarily relies on adapting classical salicylic acid synthesis routes with isotopic enrichment. The Reimer-Tiemann reaction serves as the cornerstone for introducing the hydroxy and carboxylic acid functionalities while preserving carbon-13 labeling . This method involves the formylation of [U-13C]phenol under alkaline conditions, yielding a mixture of ortho- and para-hydroxybenzaldehyde isomers. Subsequent oxidation of the ortho-isomer, [13C6]salicylaldehyde, with silver oxide quantitatively generates the target carboxylic acid .

Alternative pathways, such as the Kolbe-Schmitt carboxylation, have been explored but face challenges in isotopic retention due to harsh reaction conditions (e.g., high-pressure CO2) . Recent advances employ microwave-assisted synthesis to reduce reaction times from 16 hours to 45 minutes while maintaining 92% isotopic purity .

Isotopic Labeling and Incorporation Strategies

Isotopic enrichment begins with commercially sourced [U-13C]phenol, ensuring uniform carbon-13 distribution across the aromatic ring. The Reimer-Tiemann formylation step utilizes chloroform and sodium hydroxide to generate dichlorocarbene, which reacts with [U-13C]phenol to form [13C6]salicylaldehyde (Figure 1) . Critical parameters include:

-

Temperature : 60–70°C to balance reaction rate and byproduct formation.

-

Solvent : Aqueous ethanol (40% v/v) enhances solubility of intermediates.

-

Isomer Separation : Preparative thin-layer chromatography (TLC) achieves >95% isolation of the ortho-isomer .

Table 1: Isotopic Purity Validation via GC/EIMS

| Parameter | Value | Method |

|---|---|---|

| Molecular ion (m/z) | 273 [M − CH3]+ | GC/EIMS |

| 13C enrichment | 99.2% | Isotopic ratio MS |

| Detection limit | 0.1 ng/μL | S/N ≥ 3 |

Oxidation of [13C6]Salicylaldehyde to Carboxylic Acid

Silver oxide (Ag2O) in aqueous acetic acid emerges as the optimal oxidant, achieving 78% yield with minimal decarboxylation . Kinetic studies reveal a second-order dependence on aldehyde concentration, with an activation energy of 45 kJ/mol. Alternatives like potassium permanganate result in over-oxidation to quinones, reducing yields to <30% .

Reaction Conditions :

-

Solvent : Glacial acetic acid (500 μL per 100 mg substrate).

-

Temperature : 80°C under nitrogen atmosphere.

Post-reaction, the mixture is filtered through Celite® to remove Ag residues, and the product is isolated via rotary evaporation. Crude yields typically range from 70–75%, necessitating further purification .

Purification and Characterization Techniques

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column resolves residual phenolic byproducts. A mobile phase of acetonitrile/water (60:40 v/v) containing 0.1% trifluoroacetic acid (TFA) achieves baseline separation within 12 minutes . Lyophilization is avoided due to sublimation losses; instead, vacuum evaporation at −20°C preserves product integrity.

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|

| Supelcosil PLC-8 | 60% MeCN, 0.1% TFA | 6.5 mL/min | 8.2 min | 98.4% |

Nuclear magnetic resonance (NMR) confirms structural fidelity:

-

1H NMR (acetone-d6) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.87 (d, J = 8.4 Hz, 1H), 6.76 (s, 1H) .

-

13C NMR : δ 172.5 (COOH), 161.2 (C-OH), 134.9–116.7 (aromatic 13C6) .

Optimization of Reaction Conditions

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. A study comparing thermal and microwave methods demonstrated equivalent yields (75 ± 3%) but a fourfold reduction in reaction time . Catalyst screening identified ZnCl2 as ineffective due to chelation with the phenolic group, whereas BF3·Et2O increased cyclization efficiency by 18% .

Table 3: Comparative Analysis of Oxidation Methods

| Oxidant | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Ag2O | Acetic acid | 78 | Traces of Ag |

| KMnO4 | H2O | 29 | Quinones |

| CrO3 | Acetone | 52 | Chromium complexes |

Challenges and Mitigation Strategies

Isotopic dilution during formylation remains a critical challenge, often reducing 13C enrichment to 95–97%. Countermeasures include:

-

Stoichiometric excess of [13C]chloroform (1.5 equiv) to drive formylation .

-

In situ trapping of dichlorocarbene using crown ethers, improving yield by 12% .

Storage of the final compound at −80°C in amber vials prevents photodegradation, with <2% decomposition over 12 months .

化学反应分析

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions similar to those of ordinary salicylic acid. These reactions include:

Oxidation: Salicylic acid can be oxidized to produce compounds such as catechol and quinones.

Reduction: Reduction reactions can convert salicylic acid to salicylaldehyde or salicyl alcohol.

Common reagents and conditions used in these reactions include strong acids like sulfuric acid, acetic anhydride, and various oxidizing and reducing agents. The major products formed from these reactions include aspirin, catechol, and salicylaldehyde .

科学研究应用

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a tracer in metabolic studies to understand the pathways and transformations of salicylic acid in various chemical reactions.

Biology: In biological research, this compound helps in studying the metabolic processes and interactions of salicylic acid within living organisms.

Medicine: It is used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of salicylic acid in the body.

Industry: This compound is used in the development and testing of pharmaceuticals, particularly in the study of drug metabolism and the development of new drugs

作用机制

The mechanism of action of 6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is similar to that of ordinary salicylic acid. It exerts its effects by inhibiting the activity of cyclo-oxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain . Salicylic acid also affects various molecular targets and pathways, including the inhibition of nuclear factor kappa B (NF-κB) and the modulation of gene expression related to inflammation and cell survival .

相似化合物的比较

The compound is distinguished from related 13C-labeled aromatic acids by its substitution pattern, isotopic enrichment, and functional groups. Below is a detailed comparison with structurally or functionally similar compounds:

Structural and Isotopic Comparison

Physicochemical Properties

- LogP: The 6-hydroxy derivative is expected to have a lower LogP (∼1.5–2.0) compared to 5-aminosalicylic acid-13C6 (LogP = 2.055) due to reduced polarity from the absence of an amino group .

- Solubility: The hydroxyl and carboxylic acid groups enhance water solubility, similar to 5-aminosalicylic acid-13C6, which is typically formulated in aqueous buffers for analytical use .

- Stability : Like other 13C-labeled aromatic acids, it is stable under standard storage conditions (room temperature, inert atmosphere) but may degrade under prolonged UV exposure due to the hydroxyl group’s photoreactivity .

Functional and Application Differences

- Pharmacological Role: Unlike 5-aminosalicylic acid-13C6 (a therapeutic agent for inflammatory bowel disease), the 6-hydroxy derivative lacks an amino group, limiting direct therapeutic use. However, its isotopic labeling supports pharmacokinetic studies of related drugs .

- Analytical Utility: The 13C6 labeling provides a +6 Da mass shift, enabling discrimination from endogenous analytes in LC-MS/MS, akin to perfluoro-13C standards () and Olsalazine-13C12 .

Research Findings and Data

Analytical Performance

- MS Sensitivity: 13C6-labeled compounds exhibit negligible isotopic interference, achieving detection limits <1 ng/mL in spiked plasma samples (validated for 5-aminosalicylic acid-13C6) .

- Chromatographic Behavior : Retention times align with unlabeled analogs, but mass transitions (e.g., m/z 195 → 152 for 5-ASA-13C6) ensure specificity .

生物活性

6-Hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. The isotopic labeling with carbon-13 enhances its utility in metabolic studies and tracing applications. This article explores the biological activity of this compound through various studies and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 158.10 g/mol |

| IUPAC Name | This compound |

| InChI Key | ILUJQPXNXACGAN-WBJZHHNVSA-N |

| SMILES | COC1=CC=CC=C1C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may influence several biochemical pathways through:

- Enzyme Interactions : The compound can act as an inhibitor or activator of specific enzymes.

- Receptor Binding : It may bind to receptors influencing signal transduction pathways.

- Metabolic Pathways : Participation in oxidative and reductive reactions can lead to the formation of metabolites that exhibit biological effects.

Biological Activity

Research into the biological effects of this compound indicates several potential activities:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups is often linked to the scavenging of free radicals. For example:

- Study Findings : A comparative analysis indicated that compounds with hydroxyl substitutions could reduce oxidative stress markers in cellular models.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been observed to inhibit pro-inflammatory cytokines in vitro.

Pharmacological Applications

The compound's ability to interact with various biological targets suggests potential therapeutic applications. Research studies have indicated:

- Potential Uses : It could serve as a precursor for synthesizing pharmaceuticals aimed at treating oxidative stress-related diseases.

Case Studies

Several case studies have explored the biological implications of related compounds:

-

Antioxidant Efficacy :

- A study on structurally similar compounds demonstrated significant reductions in lipid peroxidation when tested against oxidative stress in rat liver cells.

- The antioxidant activity was measured using DPPH radical scavenging assays.

-

Anti-inflammatory Mechanisms :

- Research indicated that derivatives of cyclohexa compounds could inhibit the NF-kB pathway in macrophages, thus reducing inflammation markers.

-

Metabolic Tracing :

- Isotopically labeled compounds like this compound are employed in metabolic studies to trace carbon flux in metabolic pathways.

常见问题

Basic Questions

Q. Q1. What are the key structural features of 6-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxylic acid, and how do they influence its reactivity?

Methodological Answer: The compound features a fully ¹³C-labeled cyclohexatriene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups at positions 6 and 1, respectively. The conjugated triene system creates electronic delocalization, enhancing resonance stabilization but making the hydroxyl group susceptible to tautomerism. The carboxylic acid group facilitates hydrogen bonding and salt formation, critical for solubility in polar solvents. Isotopic labeling allows precise tracking in metabolic or kinetic studies using ¹³C NMR. For experimental design, prioritize inert atmospheres (e.g., N₂) during synthesis to prevent oxidation of the triene system .

Q. Q2. How can isotopic labeling (¹³C₆) be leveraged to study reaction mechanisms involving this compound?

Methodological Answer: The uniform ¹³C labeling enables detailed mechanistic insights via NMR spectroscopy. For example, in acid-catalyzed ring-opening reactions, ¹³C-¹³C coupling constants (Jcc) can map bond cleavage/formation. To optimize data collection:

- Use high-field NMR (≥500 MHz) with inverse-gated decoupling to suppress NOE effects.

- Assign peaks using 2D NMR (HSQC, HMBC) to correlate labeled carbons with protons.

- Compare isotopic enrichment levels (e.g., via mass spectrometry) to validate synthetic purity .

Q. Q3. What solvent systems are optimal for stabilizing this compound during experimental procedures?

Methodological Answer: Polar aprotic solvents (e.g., DMSO-d₆, CD₃CN) stabilize the carboxylic acid group via hydrogen bonding while minimizing nucleophilic attack on the triene system. Avoid protic solvents (e.g., MeOH, H₂O) unless reactions require acid catalysis. For kinetic studies, solvent polarity should be controlled (e.g., using ε values) to isolate electronic effects on reaction rates .

Advanced Research Questions

Q. Q4. How does the hydroxyl group’s position (C6) affect the compound’s tautomeric equilibria, and how can this be quantified experimentally?

Methodological Answer: The C6 hydroxyl group participates in keto-enol tautomerism, influenced by pH and temperature. To quantify equilibrium constants:

Use variable-temperature ¹H NMR (VT-NMR) in D₂O to monitor proton exchange.

Calculate ΔG‡ via Eyring analysis from coalescence temperatures.

Compare with DFT-computed tautomer energies (e.g., B3LYP/6-31G*) to validate experimental results.

Data contradictions may arise from solvent-dependent dielectric effects; mitigate by standardizing solvent conditions .

Q. Q5. What strategies resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer: Contradictions often stem from competing reaction pathways (e.g., acid-catalyzed vs. radical mechanisms). To address:

- Perform isotopic tracing (¹³C NMR) to distinguish intermediates.

- Use stopped-flow UV-Vis spectroscopy to capture fast equilibria (e.g., enolization).

- Conduct control experiments with deuterated analogs (e.g., D₂O solvent) to isolate kinetic isotope effects (KIEs).

- Validate with computational models (e.g., transition state theory using Gaussian09) .

Q. Q6. How can the compound’s stability under oxidative conditions be assessed for biological studies?

Methodological Answer: Design accelerated stability tests:

Expose the compound to H₂O₂ (0.1–1.0 mM) at physiological pH (7.4) and 37°C.

Monitor degradation via LC-MS (ESI⁻ mode) for carboxylic acid fragmentation.

Quantify ¹³C-labeled byproducts (e.g., ¹³CO₂) using isotope-ratio mass spectrometry (IRMS).

Compare with non-labeled analogs to assess isotopic effects on stability .

属性

IUPAC Name |

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676140 | |

| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189678-81-6 | |

| Record name | 2-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。